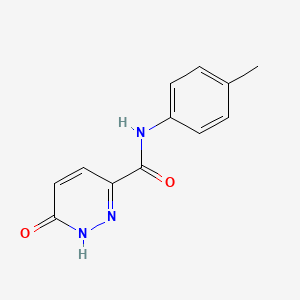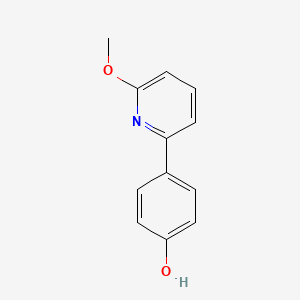
4-(6-Methoxypyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of aldehydes or ketones with primary amines, as seen in the synthesis of Schiff base compounds . For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, yielding a product characterized by various spectroscopic techniques . Similarly, other related compounds were synthesized by condensation reactions under specific conditions, such as the use of methanol solution or water solvent by the stirrer method .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell dimensions . The geometry of the molecules was optimized using computational methods like density functional theory (DFT), and the vibrational frequencies were calculated to compare with experimental values . The molecular electrostatic potential maps and frontier molecular orbitals were also analyzed to understand the electronic structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is often studied through their radical scavenging activities, which is a measure of their antioxidant properties. For example, the radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, and the compound showed effective activities compared with standard antioxidants . The Schiff base compounds are also known to form stable crystal structures with intramolecular hydrogen bonds and π-π packing, contributing to their reactivity .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, were observed, and their chemical properties were characterized using spectroscopic techniques like FTIR, UV-Vis, NMR, and GC-MS . The compounds displayed various functional group absorptions, and their electronic absorption spectra were obtained experimentally and theoretically . The liquid crystalline behavior of some compounds was investigated, revealing that different chain lengths affect the phase behavior . Additionally, the non-linear optical properties and thermodynamic properties were computed to understand the energetic behavior of these compounds in different solvent media .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Processes and Characterization: The compound 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, structurally related to 4-(6-Methoxypyridin-2-yl)phenol, has been synthesized and characterized, with its crystal structure being detailed through various analytical techniques, including elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha, 2015).
Molecular Docking and Quantum Chemical Calculations
- Molecular Docking and Quantum Chemical Analysis: 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol has been subject to molecular docking and quantum chemical calculations, exploring its molecular structure, spectroscopic data, and biological effects, highlighting the potential biomedical applications of compounds structurally related to 4-(6-Methoxypyridin-2-yl)phenol (A. Viji et al., 2020).
- Molecular Docking for Tuberculosis Enzyme Inhibition: The compound 2-(((6-Methoxypyridin-3-yl)imino)methyl)Phenol (MPIMP) has undergone molecular docking against the tuberculosis enzyme Decaprenyl-phosphoryl-b-Dribose 20-epimerase (DprE1), showing its potential in biomedical research and drug development (M. Singh et al., 2021).
Antibacterial Agents and Biomedical Studies
- Antibacterial Agents and Theoretical Investigations: Studies have synthesized and characterized compounds like 2-methoxy-5-(6-methoxypyridin-3-ylimino)methyl)phenol and its transition metal complexes, showcasing their potential as antibacterial agents and exploring their structure via density functional theory (DFT) (Vinusha Honnalagere Mariswamy et al., 2021).
- Inhibition of DNA Repair in Tumor Cells: The inhibition of ERCC1-XPF, an essential component in DNA repair pathways in mammalian cells, has been explored using derivatives of compounds structurally related to 4-(6-Methoxypyridin-2-yl)phenol, highlighting the compound's potential in cancer treatment and the study of DNA repair mechanisms (Ahmed H. Elmenoufy et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6-methoxypyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-4-2-3-11(13-12)9-5-7-10(14)8-6-9/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPUYLWRXWYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

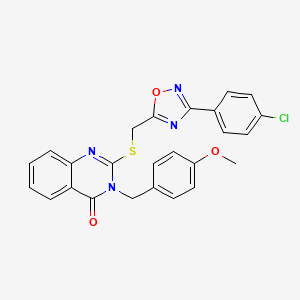
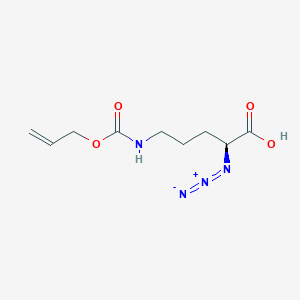

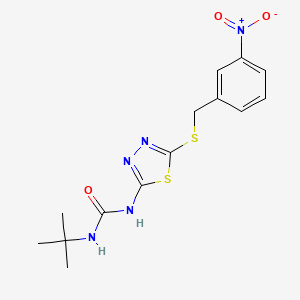

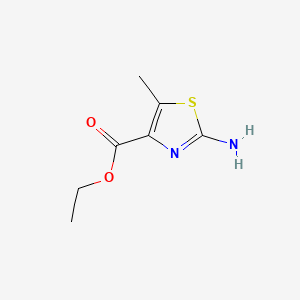
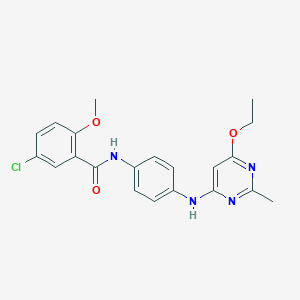
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
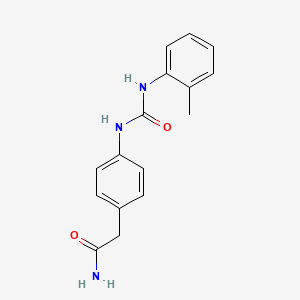
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
